molecular formula C9H12N2O B13161736 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile

Cat. No.: B13161736
M. Wt: 164.20 g/mol
InChI Key: JHVQFBBIEDRQRR-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile is a chemical compound with the molecular formula C9H12N2O. It is characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to an acetonitrile group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile typically involves the reaction of tert-butylamidoxime with a nitrile oxide. The reaction is catalyzed by a Lewis acid such as PTSA–ZnCl2, which facilitates the formation of the nitrile oxide intermediate . The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The nitrile group can also undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .

Properties

IUPAC Name

2-(5-tert-butyl-1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQFBBIEDRQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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